

ARHGAP19: An In-depth Technical Guide to Protein Interactions and Cellular Localization

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Abstract

ARHGAP19 (Rho GTPase Activating Protein 19) is a key regulatory protein predominantly expressed in hematopoietic cells that plays a critical role in fundamental cellular processes, including cell division and migration. As a GTPase-activating protein (GAP), its primary function is to negatively regulate Rho GTPases, particularly RhoA, by stimulating their intrinsic GTP hydrolysis activity. This activity terminates RhoA signaling, which is crucial for actin cytoskeleton dynamics, cell polarity, and cell cycle progression. The subcellular localization and activity of ARHGAP19 are tightly controlled by a series of phosphorylation events, primarily orchestrated by the kinases ROCK and CDK1. These post-translational modifications dictate its interaction with other proteins, such as the 14-3-3 family, and its translocation between the nucleus and the plasma membrane. Dysregulation of ARHGAP19 function has been implicated in cytokinesis failure and has been associated with certain types of cancer. This technical guide provides a comprehensive overview of the current understanding of ARHGAP19 protein interactions, its dynamic cellular localization, and the experimental methodologies used to elucidate its function.

ARHGAP19 Protein Interactions

ARHGAP19 interacts with several key proteins that regulate its function and downstream signaling. These interactions are often transient and dependent on the cellular context,



particularly during the cell cycle. The primary interaction partners and the quantitative data associated with these interactions are summarized below.

Interaction with RhoA

ARHGAP19 functions as a specific GAP for RhoA.[1][2] This interaction is central to its role in terminating RhoA-mediated signaling pathways. In vitro studies have demonstrated that ARHGAP19 significantly accelerates the rate of GTP hydrolysis by RhoA.[1][3]

Table 1: Quantitative Analysis of ARHGAP19 GAP Activity on RhoA

Parameter	Value	Method	Reference
RhoA Intrinsic GTPase Rate	Low	In vitro GAP activity assay	[3]
RhoA GTPase Rate with WT ARHGAP19	Significantly accelerated	In vitro GAP activity assay	[3]
RhoA GTPase Rate with GAP-deficient ARHGAP19 mutants (e.g., G140D, Q151K)	Near basal levels (abrogated activity)	In vitro GAP activity assay	[3]

Interaction with Kinases: ROCK and CDK1

The activity and localization of ARHGAP19 are regulated by sequential phosphorylation events mediated by ROCK (Rho-associated coiled-coil containing protein kinase) and CDK1 (Cyclin-dependent kinase 1).[4][5]

- ROCK: Prior to the onset of mitosis, ROCK1 and ROCK2 phosphorylate ARHGAP19 on serine residue 422 (S422).[4][5] This phosphorylation event is crucial as it creates a binding site for 14-3-3 proteins.[4]
- CDK1: During prometaphase, CDK1 further phosphorylates ARHGAP19 on threonine residues 404 (T404) and 476 (T476).[4][5]

Interaction with 14-3-3 Proteins



The phosphorylation of ARHGAP19 at S422 by ROCK creates a docking site for the 14-3-3 family of proteins.[4][5] The binding of 14-3-3 proteins to phosphorylated ARHGAP19 serves a protective function, preventing the dephosphorylation of the CDK1-mediated phosphorylation sites (T404 and T476).[4] This interaction is essential for maintaining ARHGAP19 in a specific phosphorylated state during early mitosis.

Cellular Localization of ARHGAP19

The subcellular localization of ARHGAP19 is dynamically regulated throughout the cell cycle, a process critical for its function in cell division.

- Interphase: In non-mitotic cells, ARHGAP19 is primarily localized in the nucleus.[4]
- Mitosis:
 - Prophase/Prometaphase: Upon nuclear envelope breakdown at the beginning of mitosis, ARHGAP19 is released into the cytoplasm.[4] The sequential phosphorylation by ROCK and CDK1, and the subsequent binding of 14-3-3 proteins, prevent its premature translocation to the plasma membrane.[4][5]
 - Anaphase: Disruption of the phosphorylation sites leads to premature localization of ARHGAP19 at the cell membrane and its enrichment at the equatorial cortex.[4][5]

Table 2: Subcellular Localization of ARHGAP19

Cellular Compartment	Condition	Method	Reference
Nucleus	Interphase	Immunofluorescence	[4]
Cytosol	Mitosis (early stages)	Immunofluorescence	[4]
Plasma Membrane	Mitosis (Anaphase, with disrupted phosphorylation)	Immunofluorescence	[4][5]

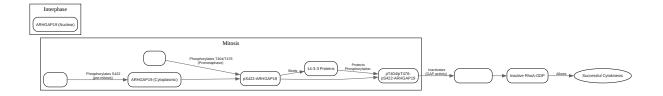
Signaling Pathways Involving ARHGAP19



ARHGAP19 is a key component of the RhoA signaling pathway, particularly in the context of mitosis and cell migration.

Regulation of Cytokinesis

During mitosis, the precise spatiotemporal regulation of RhoA activity is crucial for the formation and constriction of the contractile ring. ARHGAP19, through its GAP activity, ensures that RhoA is inactivated at the appropriate time and location. The phosphorylation-mediated control of ARHGAP19 localization prevents its premature activity at the cell cortex, allowing for the initial activation of RhoA required for cell rounding and spindle positioning.[4] Failure in this regulatory mechanism can lead to defects in cytokinesis and the formation of multinucleated cells.[4][5]



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ARHGAP19 signaling pathway in cytokinesis.

Experimental Protocols Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol describes the co-immunoprecipitation of ARHGAP19 and its interacting partners from cell lysates.



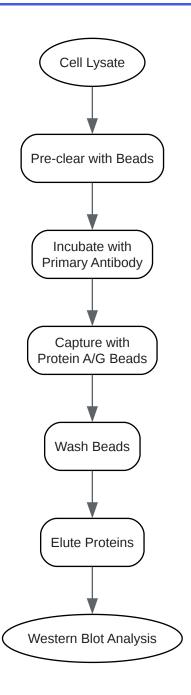
Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-ARHGAP19 antibody (or antibody against the interaction partner)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Western blot reagents

Procedure:

- Culture and harvest cells expressing the proteins of interest.
- · Lyse cells in ice-cold lysis buffer.
- · Clarify the lysate by centrifugation.
- Pre-clear the lysate by incubating with protein A/G beads.
- Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the protein complexes from the beads using elution buffer.
- Analyze the eluted proteins by Western blotting using antibodies against ARHGAP19 and the suspected interaction partner.





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Co-Immunoprecipitation workflow.

Immunofluorescence to Determine Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of ARHGAP19 using immunofluorescence microscopy.

Materials:



- Cells grown on coverslips
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., PBS with 5% BSA)
- Primary antibody against ARHGAP19
- Fluorescently labeled secondary antibody
- · DAPI for nuclear staining
- · Mounting medium

Procedure:

- Fix cells with 4% PFA.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate with the primary anti-ARHGAP19 antibody.
- Wash with PBS.
- Incubate with the fluorescently labeled secondary antibody.
- · Wash with PBS.
- · Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Visualize using a fluorescence microscope.

In Vitro RhoGAP Activity Assay







This assay measures the ability of ARHGAP19 to stimulate the GTPase activity of RhoA.

Materials:

- · Recombinant purified RhoA protein
- Recombinant purified ARHGAP19 protein (wild-type and mutants)
- GTP
- Assay buffer
- Phosphate detection reagent (e.g., malachite green-based)

Procedure:

- Load recombinant RhoA with GTP.
- Initiate the reaction by adding recombinant ARHGAP19.
- At various time points, stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
- Calculate the rate of GTP hydrolysis.

Conclusion

ARHGAP19 is a multifaceted regulatory protein with a critical role in controlling RhoA signaling. Its function is intricately regulated by a phosphorylation cascade involving ROCK and CDK1, which in turn governs its interaction with 14-3-3 proteins and its dynamic subcellular localization during the cell cycle. Understanding the precise molecular mechanisms of ARHGAP19 interactions and localization provides valuable insights into the regulation of cell division and migration. Further research into the quantitative aspects of these interactions and the broader interactome of ARHGAP19 will be crucial for developing therapeutic strategies targeting pathways where its function is dysregulated.



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